The compound can be classified as an alkoxy-substituted quinoline. It is synthesized through organic reactions involving quinoline derivatives. The dodecyloxy group enhances the compound's lipophilicity, potentially influencing its biological activity and solubility in organic solvents.
The synthesis of 8-(Dodecyloxy)quinoline typically involves several steps:
This method allows for the efficient introduction of the dodecyloxy group while maintaining the integrity of the quinoline structure.
The molecular formula for 8-(Dodecyloxy)quinoline is . The structure features a quinoline ring system with a long hydrophobic dodecyloxy chain, which can be represented as follows:
The canonical SMILES representation of 8-(Dodecyloxy)quinoline is CCCCCCCCCCOC1=CC=NC2=C1C(=CC=C2)C=C
.
8-(Dodecyloxy)quinoline can participate in various chemical reactions, including:
These reactions are significant for developing new derivatives with tailored functionalities.
The mechanism of action for 8-(Dodecyloxy)quinoline largely depends on its biological targets. For instance:
Quantitative data on IC50 values and other pharmacological parameters would provide further insights into its efficacy.
These properties influence its application in various fields, including drug formulation and material science.
8-(Dodecyloxy)quinoline has potential applications in:
The unique properties imparted by the dodecyloxy group make it a valuable compound for further research and development in these areas.
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 55337-75-2